Gelsemium-Alkaloide
Gelsemium alkaloids are a class of tropane alkaloids primarily derived from the plant Gelsemium elegans, also known as yellow jessamine or woodbine. These alkaloids exhibit diverse pharmacological activities and have been studied for their potential therapeutic applications. The most notable compound is gelsemine, which has demonstrated analgesic, antipyretic, and sedative properties. Other significant alkaloids include gelsemicine and gelseminine.
Research into gelsemium alkaloids has focused on their use in managing pain and inflammation due to their opioid-like effects without the addictive potential of traditional opioids. However, these compounds also show cytotoxic activity against certain cancer cell lines, making them a subject of interest for anticancer drug development. Despite their promising attributes, the use of gelsemium alkaloids is limited by toxicity concerns, particularly regarding neurotoxicity and potential liver damage.
Further investigation into the isolated alkaloids’ mechanisms of action may lead to the discovery of safer and more effective therapeutic agents in various medical fields.
| Struktur | Chemischer Name | CAS | MF |
|---|---|---|---|
![]() |
Gelsemine,monohydrochloride (9CI) | 35306-33-3 | C20H23ClN2O2 |
![]() |
Gelsemicine | 6887-28-1 | C20H26N2O4 |
![]() |
Gelsevirine | 38990-03-3 | C21H24N2O3 |
![]() |
Rankinidine | 106466-66-4 | C20H24N2O3 |
![]() |
Voachalotine oxindole | 26126-84-1 | C22H26N2O4 |
![]() |
Gelseganine A; 7'β-Hydroxy, 4',11'-didehydro | 1095492-41-3 | C31H38N2O8 |
![]() |
Gelselegine; 14R-Hydroxy | 1620516-60-0 | C20H26N2O5 |
![]() |
Gelselegine; 19ξ-Hydroxy, N-Me | 1169463-43-7 | C21H28N2O5 |
![]() |
Humantenirine; 11-Demethoxy, 19,20-dihydro, 14β,20S-dihydroxy | 1798328-46-7 | C20H26N2O5 |
![]() |
Humantenirine; 11-Demethoxy, N4-Me, 19,20-dihydro | 1620516-61-1 | C21H28N2O3 |
Verwandte Literatur
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Empfohlene Lieferanten
-
SHOCHEM(SHANGHAI) CO.,lTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Inner Mongolia Xinhong Biological Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
SunaTech Inc.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte









